molecular formula C13H25NO5 B1680949 Serratamic acid CAS No. 541-81-1

Serratamic acid

Cat. No.: B1680949
CAS No.: 541-81-1
M. Wt: 275.34 g/mol
InChI Key: NDDJIMSGSZNACM-MNOVXSKESA-N
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Description

. This compound is known for its amphipathic nature, meaning it contains both hydrophilic and hydrophobic regions, which contributes to its surface-active properties. Serratamic acid has been suggested to play a role in the virulence of Serratia species by inhibiting phagocytosis and exhibiting hemolytic activity .

Safety and Hazards

The safety data sheet for Serratamic acid can be found on the ECHEMI website .

Future Directions

The Human Metabolome Database (HMDB) has been providing comprehensive reference information about human metabolites and their associated biological, physiological and chemical properties since 2007 . This includes serratamic acid. The HMDB is continually updated to meet the needs of the metabolomics community and respond to continuing changes in internet and computing technology .

Chemical Reactions Analysis

Types of Reactions: Serratamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as hydroxyl and amide groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDJIMSGSZNACM-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)NC(CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CC(=O)N[C@@H](CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968972
Record name N-(1,3-Dihydroxydecylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-81-1
Record name Serratamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,3-Dihydroxydecylidene)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is serratamic acid and where is it found?

A1: this compound is a lipoamino acid initially isolated from the bacterium Serratia marcescens [, , ]. It is a linear amide comprised of L-serine and D-3-hydroxydecanoic acid [, ].

Q2: How is this compound related to serratamolide?

A2: Serratamolide, also found in Serratia marcescens, is a cyclic depsipeptide formed from two molecules of this compound [, ]. Mild alkaline hydrolysis of serratamolide yields this compound []. Whether this compound serves as a direct precursor to serratamolide biosynthesis or is a breakdown product is still under investigation [].

Q3: Does this compound play a role in the virulence of Serratia marcescens?

A3: Research suggests that this compound might contribute to the virulence of Serratia marcescens. A study comparing a mutant strain lacking serratamolide (and consequently this compound) to the wild-type strain found that the mutant was more readily phagocytosed by human polymorphonuclear leukocytes []. Additionally, coating killed Staphylococcus aureus with serratamolide increased their resistance to phagocytosis, implying a role for serratamolide and potentially this compound in evading host immune responses [].

Q4: Are there any known biological activities of this compound?

A4: While research is limited, one study indicated that this compound could cause hemolysis of erythrocytes containing phosphatidylcholine []. This suggests a possible interaction with cell membranes, but further research is needed to understand the mechanism and implications of this activity.

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